6-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol
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Overview
Description
Preparation Methods
The preparation of 6-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol involves several synthetic routes. One common method includes the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform . The industrial production of this compound ensures high purity and yield, making it suitable for large-scale applications .
Chemical Reactions Analysis
6-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon-carbon bonds and functional group modifications .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of novel heterocyclic compounds . Its unique properties make it valuable for various industrial applications, including the production of high-purity chemicals .
Mechanism of Action
The mechanism of action of 6-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to exhibit biological activity by interacting with enzymes and receptors involved in various cellular processes . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
6-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol can be compared with other similar compounds, such as pyrrolidine derivatives . These compounds share a common pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of a pyridine and thiol group in this compound sets it apart from other pyrrolidine derivatives, providing distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique chemical structure and properties make it a valuable asset for the development of new compounds and therapeutic agents.
Properties
Molecular Formula |
C13H20N2S |
---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
6-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-3-8-15-9-4-5-12(15)11-6-7-13(16)14-10(11)2/h6-7,12H,3-5,8-9H2,1-2H3,(H,14,16) |
InChI Key |
IPSSABIUEPCXIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(NC(=S)C=C2)C |
Origin of Product |
United States |
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